7-(1H-pyrrol-1-yl)-1H-indazole
Overview
Description
7-(1H-pyrrol-1-yl)-1H-indazole is a heterocyclic compound that features both pyrrole and indazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Clauson-Kaas reaction, where 7-amino-indazole is reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at elevated temperatures . This reaction yields the desired product with moderate to high efficiency.
Industrial Production Methods
Industrial production of 7-(1H-pyrrol-1-yl)-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(1H-pyrrol-1-yl)-1H-indazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ozone can yield maleimide, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
7-(1H-pyrrol-1-yl)-1H-indazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-(1H-pyrrol-1-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple nitrogen-containing heterocycle with various biological activities.
Indazole: Another nitrogen-containing heterocycle known for its medicinal properties.
Pyrrolopyrazine: A compound with both pyrrole and pyrazine rings, exhibiting similar biological activities.
Uniqueness
7-(1H-pyrrol-1-yl)-1H-indazole is unique due to its combined pyrrole and indazole structure, which provides a distinct set of chemical and biological properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
7-pyrrol-1-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWATWEMWMSKMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302387 | |
Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-36-3 | |
Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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